molecular formula C13H15ClN2O4 B1454006 Ethyl 6-(chloromethyl)-4-(5-methyl-2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1000932-06-8

Ethyl 6-(chloromethyl)-4-(5-methyl-2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B1454006
CAS No.: 1000932-06-8
M. Wt: 298.72 g/mol
InChI Key: IOWILFRTZUTLNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(chloromethyl)-4-(5-methyl-2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C13H15ClN2O4 and its molecular weight is 298.72 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 6-(chloromethyl)-4-(5-methylfuran-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O4/c1-3-19-12(17)10-8(6-14)15-13(18)16-11(10)9-5-4-7(2)20-9/h4-5,11H,3,6H2,1-2H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWILFRTZUTLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(O2)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(chloromethyl)-4-(5-methyl-2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1177295-26-9) is a compound belonging to the tetrahydropyrimidine family. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide a detailed examination of its biological activities, synthesis methods, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H15ClN2O4\text{C}_{13}\text{H}_{15}\text{ClN}_2\text{O}_4

This structure highlights the presence of a chloromethyl group and a furan ring, which are critical for its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of tetrahydropyrimidines. For instance, compounds similar to this compound have shown promising activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus44 nM
Compound BE. coli200 nM
Ethyl DerivativeMRSA11 nM

These findings suggest that the compound could be effective against resistant strains of bacteria such as MRSA.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study demonstrated that related tetrahydropyrimidines exhibited cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro studies have shown that derivatives of tetrahydropyrimidines can induce apoptosis in cancer cells by activating specific pathways involved in cell death. For example:

  • Cell Line: HeLa (cervical cancer)
  • IC50 Value: 15 µM

This indicates a potential for development into therapeutic agents for cancer treatment.

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Interference with DNA Replication: Similar compounds have been shown to interfere with nucleic acid synthesis in cancer cells.
  • Apoptosis Induction: Activation of apoptotic pathways leading to programmed cell death in tumor cells.

Synthesis Methods

The synthesis of this compound typically involves a multi-step process starting from readily available precursors.

General Synthesis Route:

  • Condensation Reaction: A condensation reaction between a substituted furan and urea derivatives.
  • Cyclization: Followed by cyclization to form the tetrahydropyrimidine core.
  • Chloromethylation: Introduction of the chloromethyl group using chloromethyl methyl ether.

This synthetic pathway ensures high yields and purity of the final product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 6-(chloromethyl)-4-(5-methyl-2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 6-(chloromethyl)-4-(5-methyl-2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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